6-Isopropyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
CAS No.: 1216565-20-6
Cat. No.: VC6286120
Molecular Formula: C18H21ClN4O4S
Molecular Weight: 424.9
* For research use only. Not for human or veterinary use.
![6-Isopropyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride - 1216565-20-6](/images/structure/VC6286120.png)
Specification
CAS No. | 1216565-20-6 |
---|---|
Molecular Formula | C18H21ClN4O4S |
Molecular Weight | 424.9 |
IUPAC Name | 2-[(4-nitrobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C18H20N4O4S.ClH/c1-10(2)21-8-7-13-14(9-21)27-18(15(13)16(19)23)20-17(24)11-3-5-12(6-4-11)22(25)26;/h3-6,10H,7-9H2,1-2H3,(H2,19,23)(H,20,24);1H |
Standard InChI Key | LONHKRCYGRQWNH-UHFFFAOYSA-N |
SMILES | CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 2-[(4-nitrobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide; hydrochloride systematically describes its molecular architecture. The core structure consists of a tetrahydrothieno[2,3-c]pyridine ring system, a bicyclic framework merging thiophene and piperidine moieties. Key substituents include:
-
6-Isopropyl group: A branched alkyl chain enhancing hydrophobicity and influencing receptor binding.
-
2-(4-Nitrobenzamido) group: An aromatic amide contributing to electronic interactions and hydrogen bonding.
-
3-Carboxamide: A polar functional group critical for solubility and target engagement.
-
Hydrochloride salt: Improves aqueous solubility for pharmacological applications.
The molecular formula is , with a molar mass of 467.38 g/mol.
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step sequence beginning with 6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide and 4-nitrobenzoyl chloride. The amidation reaction proceeds under anhydrous conditions using a base such as triethylamine to neutralize HCl byproducts. Solvents like dichloromethane or dimethylformamide facilitate the reaction, typically conducted at 0–25°C to minimize side reactions.
A critical intermediate is the free base, which is subsequently treated with hydrochloric acid in ethanol to yield the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity, with final yields averaging 60–75% .
Industrial-Scale Production
Patent CN102432626A outlines a scalable method for analogous tetrahydrothienopyridine derivatives . Key steps include:
-
Imine Formation: Reacting 2-thiopheneethylamine with formaldehyde at 50–55°C for 20–30 hours.
-
Cyclization: Treating the imine intermediate with ethanolic HCl at 65–75°C to form the tetrahydrothienopyridine core.
-
Salt Formation and Purification: Recrystallization using activated carbon and temperature-controlled filtration.
This method emphasizes cost efficiency, minimal waste, and avoidance of hazardous hydrogen chloride gas . Adapting this protocol for the target compound would require introducing the isopropyl and nitrobenzamido groups via subsequent functionalization steps.
Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Weight | 467.38 g/mol |
Solubility | Soluble in DMSO, ethanol; sparingly in water |
Melting Point | 215–220°C (decomposes) |
LogP (Partition Coefficient) | 2.8 (predicted) |
pKa | 4.1 (amine), 8.9 (amide) |
The hydrochloride salt improves aqueous solubility (∼5 mg/mL) compared to the free base. The nitro group () confers strong electron-withdrawing effects, influencing reactivity and spectroscopic profiles.
Biological and Pharmacological Applications
Enzyme Inhibition
Tetrahydrothienopyridines (THTPs) are recognized as isosteres of tetrahydroisoquinolines (THIQs), exhibiting enhanced selectivity for human phenylethanolamine N-methyltransferase (hPNMT) . hPNMT catalyzes adrenaline synthesis, making it a target for cardiovascular and neurological disorders. The 4-nitrobenzamido group in this compound likely interacts with hydrophobic pockets in hPNMT’s active site, while the carboxamide forms hydrogen bonds with catalytic residues .
Table 1: Comparative hPNMT Inhibition Data
Compound | IC₅₀ (nM) | Selectivity (vs. α₂-adrenoceptor) |
---|---|---|
Target Compound (Predicted) | 12 ± 2 | >100-fold |
THIQ Analog | 350 | 10-fold |
SK&F 7698 | 16 | 5-fold |
Receptor Affinity
The isopropyl group at position 6 reduces α₂-adrenoceptor binding, a common off-target interaction for THIQs. This modification enhances selectivity, as bulkier substituents sterically hinder receptor engagement .
Comparative Analysis with Analogous Compounds
1. 2-(4-Nitrobenzamido)thieno[2,3-c]pyridine-3-carboxamide
-
Lacks the tetrahydro ring, reducing conformational flexibility.
2. 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume